3-[(3-Chloropropanoyl)amino]benzoic acid
CAS No.: 1153810-62-8
Cat. No.: VC3349228
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153810-62-8 |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | 3-(3-chloropropanoylamino)benzoic acid |
| Standard InChI | InChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |
| Standard InChI Key | NMWZONLMPZNTPM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O |
Introduction
Synthesis and Preparation Methods
The synthesis of 3-[(3-Chloropropanoyl)amino]benzoic acid would typically follow pathways similar to those employed for its positional isomers. The most efficient route involves the acylation of 3-aminobenzoic acid with 3-chloropropanoyl chloride in the presence of an appropriate base.
The general reaction can be represented as:
3-Aminobenzoic acid + 3-Chloropropanoyl chloride → 3-[(3-Chloropropanoyl)amino]benzoic acid + HCl
This reaction parallels the documented synthesis of 4-[(3-Chloropropanoyl)amino]benzoic acid, which employs similar reagents. The reaction typically proceeds under the following conditions:
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An aprotic solvent system such as tetrahydrofuran (THF) or dichloromethane
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A base such as pyridine or triethylamine to neutralize the hydrogen chloride generated
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Controlled temperature conditions, often beginning at 0°C and gradually warming to room temperature
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Reaction time of approximately 4-6 hours for optimal conversion
Purification methods would include washing with dilute acid to remove excess base, followed by recrystallization from an appropriate solvent system or column chromatography to achieve high purity.
Chemical Reactivity
The chemical behavior of 3-[(3-Chloropropanoyl)amino]benzoic acid is governed by its three reactive functional groups, each participating in characteristic reaction types:
Nucleophilic Substitution Reactions
The terminal chlorine atom readily undergoes nucleophilic substitution reactions with various nucleophiles. Common nucleophiles and their resulting products include:
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Amines: Producing amino-substituted derivatives with potential biological activities
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Azide ion: Forming azido intermediates that can be further reduced to amines
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Thiols: Creating thioether linkages with applications in bioconjugation chemistry
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Cyanide: Generating nitrile derivatives that serve as precursors to carboxylic acids and amides
Hydrolysis Reactions
Both the amide bond and carboxylic acid function can undergo hydrolysis under appropriate conditions:
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Amide hydrolysis: Under acidic or basic conditions, yielding 3-aminobenzoic acid and 3-chloropropanoic acid
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Esterification: The carboxylic acid group reacts with alcohols to form corresponding esters, similar to the ethyl ester derivative documented for the 2-position isomer
Reduction Reactions
The carbonyl functionality in the amide linkage can be reduced by strong reducing agents:
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Lithium aluminum hydride (LiAlH4) or borane derivatives can reduce the amide to form the corresponding secondary amine
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Selective reduction of the carboxylic acid to an alcohol is possible using appropriate reducing agents
Research Applications
Synthetic Intermediate
3-[(3-Chloropropanoyl)amino]benzoic acid serves as a versatile building block in organic synthesis for more complex molecules:
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The reactive chlorine terminus provides a handle for attachment to other molecular fragments
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The carboxylic acid group enables conjugation to amines, alcohols, or other nucleophiles
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The amide linkage offers structural rigidity and hydrogen bonding capability
Medicinal Chemistry Applications
In drug discovery, compounds with this structural framework have multiple applications:
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As potential pharmacophores in structure-activity relationship studies
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As scaffolds for fragment-based drug design
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As probes for investigating biological mechanisms
Comparative Analysis with Structural Analogues
Positional Isomers Comparison
The meta-substitution pattern of 3-[(3-Chloropropanoyl)amino]benzoic acid creates distinctive properties compared to its ortho and para isomers:
Ester Derivatives Comparison
Comparison with ester derivatives such as Ethyl 2-[(3-chloropropanoyl)amino]benzoate suggests that esterification of 3-[(3-Chloropropanoyl)amino]benzoic acid would:
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Increase lipophilicity, potentially enhancing membrane permeability
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Modify hydrogen bonding capabilities by removing the carboxylic acid proton
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Potentially serve as a prodrug form with improved pharmacokinetic properties
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Alter crystal packing and physical properties such as melting point and solubility
Structure-Activity Relationship Insights
Comparative analysis of benzoic acid derivatives with various substitution patterns reveals several structure-activity trends:
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Meta-substitution often provides a balance between the distinctive properties of ortho (which can exhibit intramolecular interactions) and para (which maximizes resonance effects) substitution
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The 3-chloropropanoyl group presents a reactive electrophilic site located at an optimal distance from the aromatic ring
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The specific arrangement of hydrogen bond donors and acceptors in the meta-isomer creates a unique pharmacophore pattern
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